
(1-(3-Bromophenyl)cyclopropyl)methanamine
Overview
Description
(1-(3-Bromophenyl)cyclopropyl)methanamine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(1-(3-Bromophenyl)cyclopropyl)methanamine is a compound characterized by a cyclopropyl group linked to a bromophenyl moiety and an amine functional group. Its molecular formula is CHBrN, with a molecular weight of approximately 212.09 g/mol. The structural features of this compound suggest potential biological activity, particularly in drug discovery, due to the presence of the bromine atom and the cyclopropane ring which may influence its reactivity and interactions with biological targets.
Structural Characteristics
The compound’s structure can be summarized as follows:
- Cyclopropyl Group : Known for introducing rigidity into molecular structures.
- Bromophenyl Moiety : The presence of bromine can enhance lipophilicity and influence pharmacokinetic properties.
- Amine Functional Group : Often associated with biological activity, particularly in receptor interactions.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies indicate its potential as a candidate for various therapeutic applications. The following sections summarize key findings related to its biological activity.
Pharmacological Potential
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals insights into how modifications can affect activity:
Compound Name | Structural Features | Biological Activity Insights |
---|---|---|
1-(3-Chlorophenyl)cyclopropylmethanamine | Chlorine instead of bromine | Different reactivity profiles due to chlorine's electronegativity |
1-(3-Fluorophenyl)cyclopropylmethanamine | Fluorine substitution | Size and electronegativity impact on receptor binding |
1-(3-Methylphenyl)cyclopropylmethanamine | Methyl group addition | Alters steric hindrance and electronic properties affecting binding affinity |
The presence of bromine in this compound is expected to significantly influence its pharmacological profile compared to these analogs.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound features a cyclopropyl group and a bromophenyl moiety, which may influence its biological interactions. Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including antimicrobial and anticancer properties. The bromine atom's presence can enhance the lipophilicity and reactivity of the molecule, making it a candidate for drug development targeting specific diseases.
Case Studies
- A study demonstrated that derivatives of bromophenyl compounds showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest through the inhibition of topoisomerases .
- Another research highlighted the synthesis of related compounds with antimicrobial properties, suggesting that (1-(3-Bromophenyl)cyclopropyl)methanamine could be explored for developing new antibiotics .
Materials Science
Self-Assembly and Functional Materials
The structural features of this compound allow it to participate in π-π interactions, which are essential for creating functional materials. Its potential applications include:
- Organic Electronics : The compound could be utilized in the development of organic semiconductors or light-emitting devices due to its ability to form stable films and facilitate charge transport.
- Supramolecular Assemblies : Research into self-assembly properties could lead to novel supramolecular structures with applications in nanotechnology.
Organic Synthesis
Synthesis Challenges
The synthesis of this compound presents challenges due to the steric hindrance introduced by the cyclopropane ring. Developing efficient synthetic routes is crucial for scaling up production for research purposes.
Synthetic Routes
Common methods for synthesizing this compound involve:
- N-Alkylation Reactions : Utilizing amines with cyclopropyl halides.
- Bromination Steps : Introducing the bromine atom at the para position on the phenyl ring through electrophilic aromatic substitution.
Data Table: Comparison with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(3-Chlorophenyl)cyclopropylmethanamine | Chlorine instead of bromine | Different reactivity due to chlorine's electronegativity |
1-(3-Fluorophenyl)cyclopropylmethanamine | Fluorine substitution | Fluorine's size affects interactions |
1-(3-Methylphenyl)cyclopropylmethanamine | Methyl group substitution | Alters steric hindrance |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-(3-Bromophenyl)cyclopropyl)methanamine, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via reductive amination or cyclopropanation strategies. For example, cyclopropane rings can be introduced using Simmons–Smith reactions on allylic amines, followed by bromination at the 3-position of the phenyl ring. Optimization involves controlling reaction temperatures (e.g., –78°C for cyclopropanation) and using stoichiometric reductants like NaBH(OAc)₃ to stabilize intermediates . Yield improvements may require inert atmospheres (argon/nitrogen) and anhydrous solvents (e.g., dichloroethane) to minimize side reactions.
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To verify cyclopropane ring protons (δ ~0.5–2.5 ppm) and aromatic bromine coupling patterns (e.g., meta-substituted phenyl groups).
- HRMS (ESI) : For accurate molecular weight confirmation (e.g., C₁₀H₁₁BrN, expected [M+H]⁺ = 240.0004).
- X-ray crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use nitrile gloves and sealed goggles to prevent skin/eye contact (H315/H319 hazards) .
- Store at 2–8°C in airtight containers under inert gas to prevent degradation .
- Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks (H335) .
Advanced Research Questions
Q. How can researchers assess the functional selectivity of this compound derivatives at serotonin receptors (e.g., 5-HT₂C)?
- Methodological Answer :
- Perform radioligand binding assays with ³H-Mesulergine for 5-HT₂C receptor affinity.
- Use calcium flux assays (FLIPR) to measure functional activity (EC₅₀/IC₅₀).
- Compare selectivity profiles against 5-HT₂A/2B subtypes to identify structural determinants (e.g., cyclopropane rigidity vs. receptor pocket flexibility) .
Q. How can contradictions in hazard data (e.g., GHS classifications) for structurally similar compounds be resolved?
- Methodological Answer :
- Conduct empirical toxicity testing (e.g., OECD Guideline 423 for acute oral toxicity) if conflicting GHS classifications exist (e.g., Category 4 vs. no data) .
- Validate findings using computational models (e.g., QSAR) to predict LD₅₀ and irritation thresholds .
Q. What strategies are effective in resolving stereochemical challenges during the synthesis of enantiomerically pure derivatives?
- Methodological Answer :
- Employ chiral chromatography (e.g., CHIRALPAK® AD-H column) with heptane/ethanol mobile phases.
- Use Vibrational Circular Dichroism (VCD) to confirm absolute configuration, especially for cyclopropane-bearing analogs .
Q. How can researchers evaluate the biological activity of this compound in neurological disease models?
- Methodological Answer :
- In vitro : Test dopamine/serotonin reuptake inhibition in transfected HEK-293 cells.
- In vivo : Administer to rodent models of depression (e.g., forced swim test) at 1–10 mg/kg doses, monitoring behavioral endpoints .
Q. What methodologies address the lack of ecological toxicity data for this compound?
- Methodological Answer :
- Perform OECD 301 biodegradation tests to assess persistence.
- Use Daphnia magna acute toxicity assays (48-hour EC₅₀) to estimate aquatic impact .
Properties
IUPAC Name |
[1-(3-bromophenyl)cyclopropyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBYCRYOXQHUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655898 | |
Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-87-3 | |
Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(3-bromophenyl)cyclopropyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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